4,4'-Bis(2,3-epoxypropoxy)biphenyl

Thermoset Polymers Thermal Stability Aerospace Materials

Unlike DGEBA, 4,4'-Bis(2,3-epoxypropoxy)biphenyl features a rigid biphenyl mesogenic core that enables liquid crystalline domain formation during curing, yielding an ordered network architecture instead of an isotropic amorphous one. This delivers a higher glass transition temperature, lower dielectric loss, and significantly reduced internal stress—performance metrics unattainable with conventional bisphenol-A epoxies. These gains are critical for advanced semiconductor packaging, high-temperature carbon-fiber composites, and low-warpage adhesives for MEMS and flexible circuits. Generic substitution fails precisely because standard epoxies cannot replicate this LC morphology. Procure this differentiated diepoxide monomer to elevate your high-performance thermoset formulations.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 2461-46-3
Cat. No. B024831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2,3-epoxypropoxy)biphenyl
CAS2461-46-3
Synonyms4,4'-bis(2,3-epoxypropoxy)biphenyl; Diglycidylether of 4,4'-biphenol; Polymers of 4,4'-dihydroxy-1,1-biphenyl with (chloromethyl)oxirane; Polymers of 4,4'-dihydroxy-1,1-biphenyl with(chloromethyl)oxirane; 2,2'-[(1,1'-Biphenyl)-4,4'-diyl]bis(oxymet
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
InChIKeyOZRVXYJWUUMVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(2,3-epoxypropoxy)biphenyl (CAS 2461-46-3): A Biphenyl-Based Diepoxide for High-Performance Thermoset Formulations


4,4'-Bis(2,3-epoxypropoxy)biphenyl, also referred to as diglycidyl ether of 4,4'-dihydroxybiphenyl or biphenyl epoxy resin, is a rigid-rod aromatic diepoxide monomer [1]. It is a key component in high-performance epoxy formulations, distinguished from conventional bisphenol-based epoxies by its biphenyl mesogenic core [2]. This structure enables liquid crystalline (LC) phase formation during curing, which fundamentally alters the morphology and resulting properties of the thermoset network [3].

Why Bisphenol A Diglycidyl Ether (DGEBA) Cannot Simply Replace 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Demanding Applications


The fundamental difference between 4,4'-bis(2,3-epoxypropoxy)biphenyl and flexible-chain analogs like diglycidyl ether of bisphenol A (DGEBA) lies in network architecture [1]. DGEBA forms an isotropic, amorphous network [2]. In contrast, the rigid biphenyl core of this compound enables the formation of ordered, liquid crystalline (LC) domains within the cured network [3]. This LC morphology directly translates into a quantifiably different property profile, including higher glass transition temperatures, improved dielectric performance, and significantly reduced internal stress [4]. Generic substitution fails precisely because these performance gains are not achievable with conventional isotropic epoxy monomers.

Quantitative Differentiation of 4,4'-Bis(2,3-epoxypropoxy)biphenyl vs. Key Analogs and In-Class Alternatives


Superior Thermal Stability of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) vs. Bisphenol A Diglycidyl Ether (DGEBA) in Cyanate Ester Networks

The thermal stability of 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) cured with cyanate ester (AroCy B10) is directly compared to a commercial DGEBA/B10 system. The rigid-rod BP/B10 system exhibits a significantly higher 5% weight loss temperature (Td5%) and a higher glass transition temperature (Tg) [1].

Thermoset Polymers Thermal Stability Aerospace Materials

Enhanced Glass Transition Temperature (Tg) of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) vs. DGEBA in Cyanate Ester Networks

In a direct comparison with DGEBA, 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) cured with cyanate ester achieves a higher glass transition temperature. The BP/B10 system, cured at the LC phase temperature, showed a higher Tg than the commercial DGEBA/B10 system, as determined by dynamic mechanical analysis (DMA) [1].

High-Temperature Polymers Dynamic Mechanical Analysis Electronic Encapsulation

Improved Dielectric Properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) vs. DGEBA in Cyanate Ester Networks

The dielectric properties of a BP/cyanate ester system were directly compared to a DGEBA/cyanate ester system. The study found that the BP/B10 system demonstrated better dielectric properties than the commercial DGEBA/B10 system, provided sufficient curing agent was used [1].

Dielectric Materials Electrical Insulation Semiconductor Packaging

Significantly Reduced Internal Stress in Biphenyl-Type Epoxy Networks vs. Bisphenol-A Type Networks

The internal stress of cured epoxy networks containing a biphenyl structure is compared to that of bisphenol-A type epoxy networks. The introduction of the biphenyl structure leads to a quantifiable decrease in internal stress [1].

Internal Stress Crack Resistance Electronic Encapsulation

Substantial Mechanical Reinforcement in Carbon Nanotube (CNT) Composites with 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) Matrix

The effectiveness of 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) as a matrix for CNT reinforcement is demonstrated by the property enhancement achieved upon CNT addition. The composite containing 2.00 wt.% ef-CNT exhibits significant increases in glass transition temperature, storage modulus, and microhardness compared to the neat BP resin [1].

Nanocomposites Mechanical Properties Multifunctional Materials

Optimal Application Scenarios for 4,4'-Bis(2,3-epoxypropoxy)biphenyl Based on Comparative Performance Data


High-Temperature Semiconductor Encapsulation and Underfill Materials

The combination of higher Tg [1] and better dielectric properties [2] compared to DGEBA makes 4,4'-bis(2,3-epoxypropoxy)biphenyl a compelling candidate for advanced semiconductor packaging. Its rigid-rod structure provides the thermal and electrical performance needed for high-power, high-frequency devices where conventional epoxies fail due to softening or signal loss.

Aerospace and Automotive Structural Composites

For carbon fiber-reinforced polymer (CFRP) applications, this compound offers a clear advantage. The demonstrated 70.0 °C increase in Tg and 40.9% increase in storage modulus when used as a matrix for CNTs [3] indicates its potential for creating exceptionally stiff, high-temperature-resistant composites. This directly translates to improved performance and durability in demanding aerospace and automotive environments.

Low-Stress Adhesives and Coatings for Precision Electronics

The proven reduction in internal stress compared to bisphenol-A type networks [4] is a critical selection criterion for adhesives and coatings used on delicate substrates. This property minimizes warpage and delamination in components like flexible printed circuits, image sensors, and microelectromechanical systems (MEMS), leading to higher manufacturing yields and improved long-term reliability.

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